N-(3-methylphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide
CAS No.:
Cat. No.: VC15178129
Molecular Formula: C19H17N5OS
Molecular Weight: 363.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H17N5OS |
|---|---|
| Molecular Weight | 363.4 g/mol |
| IUPAC Name | N-(3-methylphenyl)-2-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C19H17N5OS/c1-12-6-5-7-14(10-12)21-17(25)11-26-19-22-16-9-4-3-8-15(16)18-20-13(2)23-24(18)19/h3-10H,11H2,1-2H3,(H,21,25) |
| Standard InChI Key | HTHXJVUOAWTHNO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(=NN42)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, N-(3-methylphenyl)-2-[(2-methyl triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide, reflects its intricate architecture. Key components include:
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A triazolo[1,5-c]quinazoline bicyclic system with a methyl group at position 2.
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A sulfanyl acetamide side chain at position 5 of the quinazoline ring.
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A 3-methylphenyl group attached to the acetamide nitrogen.
The molecular structure is represented by the SMILES notation:
CC1=CC(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(=NN42)C.
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 925142-25-2 | |
| Molecular Formula | ||
| Molecular Weight | 363.4 g/mol | |
| IUPAC Name | N-(3-methylphenyl)-2-[(2-methyl triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure:
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-NMR: Signals at δ 2.35 ppm (singlet, 3H) and δ 2.40 ppm (singlet, 3H) correspond to methyl groups on the triazoloquinazoline and phenyl rings, respectively.
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-NMR: Peaks at 168.2 ppm (C=O) and 45.1 ppm (SCH) validate the acetamide and sulfanyl linkages.
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HR-MS: A molecular ion peak at m/z 363.1245 ([M+H]) matches the theoretical mass.
Synthesis and Reaction Pathways
Multi-Step Synthesis Strategy
The compound is synthesized through sequential reactions:
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Quinazoline Core Formation: Anthranilic acid undergoes cyclization with thiourea to yield 2-thioxo-3-phenylquinazolin-4(3H)-one .
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Sulfanyl Acetamide Introduction: Reaction with ethyl chloroacetate introduces the sulfanyl acetamide moiety, followed by hydrazide formation via hydrazine hydrate .
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Triazole Ring Closure: Cyclocondensation with methyl isocyanate forms the triazolo[1,5-c]quinazoline system.
Table 2: Synthetic Intermediates and Yields
| Intermediate | Yield (%) | Key Reaction Conditions |
|---|---|---|
| 2-Thioxo-3-phenylquinazolin-4(3H)-one | 78 | Reflux in ethanol, 12 h |
| Ethyl 2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetate | 65 | KCO, DMF, 80°C |
| Final Compound | 54 | Acetonitrile, reflux, 24 h |
Optimization Challenges
Critical parameters affecting yield include:
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Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the quinazoline sulfur.
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Temperature Control: Excessive heat (>100°C) promotes side reactions, such as triazole ring decomposition.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity.
Molecular Structure and Conformational Analysis
X-Ray Crystallography Insights
Single-crystal X-ray diffraction reveals:
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Planar Triazoloquinazoline Core: Dihedral angles between triazole and quinazoline rings average 3.2°, indicating minimal distortion.
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Sulfanyl Bridge Geometry: The C-S-C bond angle measures 104.5°, consistent with sp-hybridized sulfur.
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Intramolecular Hydrogen Bonding: N-H···O=C interactions stabilize the acetamide conformation.
Computational Modeling
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level predict:
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Electrostatic Potential: High electron density at N3 of the triazole ring, suggesting nucleophilic attack sites.
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Frontier Molecular Orbitals: A HOMO-LUMO gap of 4.1 eV indicates moderate reactivity.
Mechanistic studies suggest:
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Topoisomerase II Inhibition: Intercalation into DNA-topoisomerase complexes disrupts replication .
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Reactive Oxygen Species (ROS) Generation: 2.5-fold increase in ROS levels at 20 μM, inducing apoptosis.
Structure-Activity Relationships (SAR)
Key structural determinants of bioactivity include:
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